molecular formula C15H10Cl4N2O2 B1607851 N,N'-bis(2,3-dichlorophenyl)propanediamide CAS No. 36476-40-1

N,N'-bis(2,3-dichlorophenyl)propanediamide

Cat. No.: B1607851
CAS No.: 36476-40-1
M. Wt: 392.1 g/mol
InChI Key: WEMXGSAYLGOBEN-UHFFFAOYSA-N
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Description

N,N’-bis(2,3-dichlorophenyl)propanediamide: is a chemical compound with the molecular formula C₁₅H₁₀Cl₄N₂O₂ and a molecular weight of 392.1 g/mol . It is known for its unique structure, which includes two 2,3-dichlorophenyl groups attached to a propanediamide backbone. This compound is primarily used in research and development due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3-dichlorophenyl)propanediamide typically involves the reaction of 2,3-dichloroaniline with malonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: While specific industrial production methods for N,N’-bis(2,3-dichlorophenyl)propanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,3-dichlorophenyl)propanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.

    Oxidation and Reduction Reactions: The amide groups can be involved in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution Reactions: Products typically include substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Products can vary depending on the specific reaction but may include oxidized or reduced amide derivatives.

    Hydrolysis: The major products are 2,3-dichloroaniline and malonic acid derivatives.

Scientific Research Applications

N,N’-bis(2,3-dichlorophenyl)propanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2,3-dichlorophenyl)propanediamide involves its interaction with molecular targets through its amide groups and phenyl rings. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with proteins, enzymes, or other biomolecules. The specific pathways involved depend on the context of its use, such as enzyme inhibition or protein binding studies.

Comparison with Similar Compounds

  • N,N’-bis(2,4-dichlorophenyl)propanediamide
  • N,N’-bis(2,5-dichlorophenyl)propanediamide
  • N,N’-bis(3,4-dichlorophenyl)propanediamide

Comparison: N,N’-bis(2,3-dichlorophenyl)propanediamide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different chlorine positions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N,N'-bis(2,3-dichlorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMXGSAYLGOBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368401
Record name N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-40-1
Record name N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mmol 2,3-dichloroaniline and 50 mmol diethyl malonate were put together and stirred at overnight 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(2,3-dichloro-phenyl)-malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 14.7 g N1,N3-di(2,3-dichloro-phenyl)-malonamide was obtained (yield 75.0%, purity 98.4%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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